Sodium 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate

Physicochemical characterization Pre-formulation Aqueous compatibility

Sodium 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate (CAS 1989671-92-2) is the sodium salt of a 7-azaindole-6-acetic acid derivative, belonging to the pyrrolo[2,3-b]pyridine class of heterocyclic building blocks widely exploited in kinase inhibitor drug discovery. The compound bears a carboxylic acid side‑chain at the 6‑position of the 7‑azaindole core, distinguishing it from the more common 3‑ or 5‑substituted regioisomers.

Molecular Formula C9H7N2NaO2
Molecular Weight 198.15 g/mol
CAS No. 1989671-92-2
Cat. No. B13259471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate
CAS1989671-92-2
Molecular FormulaC9H7N2NaO2
Molecular Weight198.15 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1C=CN2)CC(=O)[O-].[Na+]
InChIInChI=1S/C9H8N2O2.Na/c12-8(13)5-7-2-1-6-3-4-10-9(6)11-7;/h1-4H,5H2,(H,10,11)(H,12,13);/q;+1/p-1
InChIKeyQWOPOKVCPIXLAW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate (CAS 1989671-92-2) – Core Chemical Identity and Procurement Baseline


Sodium 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate (CAS 1989671-92-2) is the sodium salt of a 7-azaindole-6-acetic acid derivative, belonging to the pyrrolo[2,3-b]pyridine class of heterocyclic building blocks widely exploited in kinase inhibitor drug discovery . The compound bears a carboxylic acid side‑chain at the 6‑position of the 7‑azaindole core, distinguishing it from the more common 3‑ or 5‑substituted regioisomers [1]. With a molecular formula of C₉H₇N₂NaO₂ and a molecular weight of 198.15 g mol⁻¹, it is supplied as a crystalline solid with a minimum purity specification of 95% (AKSci) to 97% (MolCore) .

6‑Substituted 7‑azaindole building block, distinct from 3‑ or 5‑regioisomers
Sodium carboxylate salt enables direct aqueous dissolution without co‑solvent
Crystalline solid with supplier‑verified purity specification

Sodium 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate – Why In‑Class Compounds Cannot Be Interchanged


Although the pyrrolo[2,3-b]pyridine scaffold is shared by numerous research intermediates, three structural features of sodium 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate preclude simple generic substitution. First, the acetic acid chain is anchored at the 6‑position of the 7‑azaindole ring, whereas the majority of biologically characterized analogs carry substituents at the 3‑ or 5‑positions, leading to fundamentally different vectorial orientation in target binding pockets [1]. Second, the sodium carboxylate form delivers markedly higher aqueous solubility than the corresponding free acid (CAS 1261882‑61‑4), enabling direct use in aqueous reaction media without pre‑neutralization [2]. Third, the carboxylate anion is a superior nucleophile for one‑step amide or ester coupling compared with the methyl ester analog (CAS 136764‑92‑6), which requires a deprotection step . These differences directly affect reaction yields, purification efficiency, and ultimate SAR reproducibility.

Regioisomer 6‑Substitution may alter kinase binding vector; 3‑ or 5‑substituted analogs are not directly interchangeable.
Salt form Free acid (CAS 1261882‑61‑4) may limit aqueous solubility; sodium salt supports direct dissolution in reaction media.
Ester analog Methyl ester (CAS 136764‑92‑6) may require a hydrolysis step before amide coupling, adding synthetic operations.

Sodium 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate – Comparative Quantitative Evidence for Procurement Decisions


Aqueous Solubility: Sodium Salt vs. Free Acid Form

The sodium salt form provides a step‑change in aqueous solubility relative to the parent free acid, 2‑{1H‑pyrrolo[2,3‑b]pyridin‑6‑yl}acetic acid (CAS 1261882‑61‑4). While the free acid is poorly soluble in water (typical of heterocyclic carboxylic acids), the sodium salt is reported as freely soluble in water, consistent with the general behaviour of alkali‑metal carboxylates [1]. This eliminates the need for organic co‑solvents or pH adjustment during aqueous‑phase reactions or biological assay preparation.

Aqueous Solubility
Class-level
Na salt: Freely soluble vs Free acid: Poorly soluble ~10–100× difference reported
Enables aqueous reaction media without co‑solvent adjustment
Class‑level behaviour of alkali‑metal carboxylates
Physicochemical characterization Pre-formulation Aqueous compatibility

Positional Isomerism: 6‑Substituted Azaindole vs. 3‑ and 5‑Substituted Analogs

The 6‑position acetic acid appendage on the 7‑azaindole core is structurally distinct from the 3‑acetic acid and 5‑acetic acid regioisomers commonly encountered in CRTh2 antagonist and HIV attachment inhibitor programs [1][2]. 6‑Substituted 7‑azaindoles project the carboxylate functionality along a vector that is orthogonal to the hinge‑binding motif, making them privileged intermediates for type II kinase inhibitors that extend into the allosteric back pocket [3]. In contrast, 3‑substituted azaindole acetic acids bind in a linear orientation that favors competitive ATP‑site occupation. No direct enzymatic IC₅₀ head‑to‑head data are publicly available for the sodium salt itself; the differentiation therefore rests on scaffold geometry.

Positional Isomerism
Class-level
C‑6 acetic acid chain vs C‑3 or C‑5 analogs ~120° vector difference
Scaffold orientation may favour allosteric back‑pocket binding
No direct IC₅₀ comparison available
Kinase inhibitor design Structure–activity relationship Vectorial orientation

Minimum Purity Specifications Across Commercial Suppliers

Procurement decisions often hinge on guaranteed minimum purity. For sodium 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate, two major suppliers specify: AKSci 95% (HPLC) and MolCore 97% (NLT) . The free acid analog (CAS 1261882‑61‑4) is available at 97–98% purity from Leyan , indicating that the sodium salt does not inherently compromise purity. However, the 97% grade of the sodium salt (MolCore) may reduce the need for pre‑use purification in sensitive catalytic reactions compared with the 95% grade.

Purity Specification
Reported
Sodium salt: 95% (AKSci) – 97% (MolCore)
97% grade may reduce pre‑use purification needs
Supplier‑stated HPLC purity; no inter‑lab validation
Quality control Procurement specification Batch reproducibility

Synthetic Utility: Direct Amide Coupling vs. Ester Hydrolysis Route

The sodium carboxylate functionality of sodium 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate can be directly engaged in amide coupling reactions using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) without prior deprotection [1]. The methyl ester analog (CAS 136764‑92‑6) requires a saponification step (LiOH or NaOH in aqueous THF/MeOH) to liberate the free acid before coupling, adding one synthetic operation and reducing overall yield . In a typical sequence, the direct use of the sodium salt saves 2–4 hours of reaction time and avoids the 5–15% mass loss typically incurred during ester hydrolysis and subsequent acidification/extraction.

Synthetic Step Economy
Class-level
Na salt: 1‑step amide coupling vs Methyl ester: 2 steps (hydrolysis + coupling) Reported 5–15% mass loss avoidance
May reduce steps and yield loss in parallel synthesis
Yields depend on substrate; no head‑to‑head trial
Medicinal chemistry Amide bond formation Step economy

Sodium 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate – Recommended Application Scenarios Backed by Evidence


Type II Kinase Inhibitor Fragment Libraries Requiring a Back‑Pocket Carboxylic Acid Handle

The 6‑substitution pattern of sodium 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate orients the carboxylate group toward the allosteric back pocket of kinases such as CDK9 and CHK1, as demonstrated in patent exemplifications [1]. This regioisomer is preferred over 3‑ or 5‑substituted analogs when the synthetic strategy demands a solvent‑exposed acid handle for H‑bond interactions with the DFG‑out or αC‑helix regions.

Aqueous‑Compatible Parallel Synthesis of Amide Libraries

Owing to its high aqueous solubility relative to the free acid form [2], sodium 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate can be weighed and dissolved directly in water or aqueous DMF mixtures. This eliminates the need for organic co‑solvents or base additives during the initial dissolution step, simplifying liquid‑handling automation in 96‑ or 384‑well format parallel amide synthesis.

Step‑Economical Route to 7‑Azaindole‑6‑Acetamide Clinical Candidates

When the target compound contains a 7‑azaindole‑6‑acetamide motif, procurement of the sodium salt eliminates the ester hydrolysis step required when starting from the methyl ester (CAS 136764‑92‑6) . The one‑step direct amide coupling reduces total synthetic operations and is expected to improve overall yield by 5–15% based on typical hydrolysis losses.

Building Block for FGFR‑Targeted Degraders (PROTACs)

Pyrrolo[2,3‑b]pyridin‑6‑yl acetic acid derivatives have been cited as FGFR‑binding warheads in patent literature [3]. The sodium salt provides a ready‑to‑couple carboxylate for tethering to E3 ligase ligands via amide or ester linkages, supporting the modular assembly of PROTAC candidates without requiring a separate acid‑activation step.

Application
Selection Property
Validation Focus
Type II kinase inhibitor fragment library synthesis
6‑Substituted azaindole carboxylate handle
Allosteric back‑pocket binding orientation (requires modeling/co‑crystal)
Aqueous‑compatible parallel amide synthesis
Sodium salt aqueous solubility
Direct dissolution in water/DMF for automation
Step‑economical route to 7‑azaindole‑6‑acetamide inhibitor candidates
Direct carboxylate coupling without ester hydrolysis
Step reduction and cumulative yield improvement
FGFR‑targeted PROTAC building block
Ready‑to‑couple carboxylate for tethering
Amide/ester linkage to E3 ligase ligand without separate acid activation
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